An In-depth Technical Guide to the Chemical Properties and Structure of 7-Iodohept-1-yne
An In-depth Technical Guide to the Chemical Properties and Structure of 7-Iodohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 7-iodohept-1-yne. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including its bromo and chloro derivatives, to present a robust predictive profile. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided.
Chemical Structure and Properties
7-Iodohept-1-yne is a bifunctional organic molecule featuring a terminal alkyne group and a primary alkyl iodide. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or the carbon-iodine bond.
Table 1: Predicted Physicochemical Properties of 7-Iodohept-1-yne
| Property | Predicted Value | Notes and Comparative Data |
| Molecular Formula | C₇H₁₁I | Based on its structure. For comparison, 7-bromohept-1-yne is C₇H₁₁Br.[1] |
| Molecular Weight | 222.07 g/mol | For comparison, the molecular weight of 7-bromohept-1-yne is 175.07 g/mol .[1][2] |
| Physical State | Liquid | Assumed based on the liquid state of 7-bromohept-1-yne.[2] |
| Boiling Point | > 200 °C (estimated) | The boiling point of 1-iodoheptane is 204 °C.[3] |
| Density | ~1.4 g/cm³ (estimated) | The density of 1-iodoheptane is 1.370 g/cm³. |
| Solubility | Soluble in organic solvents (e.g., acetone, chloroform, ether). Insoluble in water. | General solubility for haloalkanes. |
Spectroscopic Profile
The structural characterization of 7-iodohept-1-yne relies on standard spectroscopic techniques. The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, extrapolated from data for analogous compounds like 7-chlorohept-1-yne and 7-bromohept-1-yne.
Table 2: Predicted ¹H NMR Data for 7-Iodohept-1-yne (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.20 | Triplet | 2H | H-7 (-CH₂I) |
| ~2.18 | Triplet of Triplets | 2H | H-3 (-C≡C-CH₂-) |
| ~1.94 | Triplet | 1H | H-1 (≡C-H) |
| ~1.85 | Quintet | 2H | H-6 (-CH₂-CH₂I) |
| ~1.55 | Quintet | 2H | H-4 |
| ~1.40 | Quintet | 2H | H-5 |
Table 3: Predicted ¹³C NMR Data for 7-Iodohept-1-yne (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~84 | C-2 (-C ≡C-) |
| ~68 | C-1 (≡C -H) |
| ~33 | C-5 |
| ~30 | C-6 |
| ~28 | C-4 |
| ~18 | C-3 |
| ~7 | C-7 (-CH₂I) |
Table 4: Predicted IR Data for 7-Iodohept-1-yne
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~2930, ~2860 | C-H stretch (medium) |
| ~2120 | -C≡C- stretch (weak) |
| ~1460 | -CH₂- bend (medium) |
| ~500-600 | C-I stretch (medium) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of 7-iodohept-1-yne.
This protocol describes the synthesis of 7-iodohept-1-yne from its bromo analog, 7-bromohept-1-yne, a common and efficient method for preparing alkyl iodides.
Materials:
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7-Bromohept-1-yne
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Sodium iodide (NaI), anhydrous
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Acetone, anhydrous
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Diethyl ether
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask, dissolve 7-bromohept-1-yne in anhydrous acetone.
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Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.
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Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
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Remove the precipitated sodium bromide by filtration.
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Evaporate the acetone using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 7-iodohept-1-yne.
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The product can be further purified by vacuum distillation or column chromatography.
The following are generalized protocols for acquiring NMR, IR, and Mass Spectrometry data for 7-iodohept-1-yne.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher spectrometer.
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¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument.
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Infrared (IR) Spectroscopy:
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Sample Preparation: As 7-iodohept-1-yne is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (NaCl or KBr).
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Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometry (MS):
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.
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Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
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Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of 7-iodohept-1-yne.
Caption: A logical workflow for the synthesis and characterization of 7-iodohept-1-yne.
This guide provides a foundational understanding of 7-iodohept-1-yne for its application in research and development. While based on predictive data, the information presented offers a strong starting point for its synthesis and characterization.
